Chemical structure and properties of 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride
Chemical structure and properties of 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride
An In-depth Technical Guide to 3-Phenyl-5-(piperidin-4-yl)isoxazole Hydrochloride: Structure, Properties, and Synthetic Considerations
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride, a heterocyclic compound with potential applications in drug discovery and development. The guide delves into its chemical structure, physicochemical properties, a proposed synthetic route, and methods for its characterization. Furthermore, it explores the potential pharmacological significance of the phenyl-isoxazole and piperidine moieties, drawing on established knowledge of these common pharmacophores. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this and structurally related molecules.
Introduction
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with isoxazole derivatives representing a particularly versatile class of molecules. Their unique electronic and steric properties have led to their incorporation into a wide range of therapeutic agents. This guide focuses on 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride, a compound that marries the well-established phenyl-isoxazole core with a piperidine substituent. The phenyl group at the 3-position and the piperidine ring at the 5-position of the isoxazole create a molecule with a defined three-dimensional structure that is ripe for interaction with biological targets. The hydrochloride salt form suggests improved aqueous solubility and stability, which are critical properties for drug candidates.
This document will provide a detailed exploration of this molecule, from its fundamental chemical properties to a plausible synthetic pathway and the analytical techniques required for its characterization. By understanding the nuances of this compound, researchers can better appreciate its potential and make informed decisions in their drug discovery endeavors.
Chemical Structure and Physicochemical Properties
The structure of 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride is characterized by a central isoxazole ring substituted with a phenyl group and a piperidine ring. The protonation of the basic piperidine nitrogen by hydrochloric acid forms the hydrochloride salt.
Table 1: Physicochemical Properties of 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride
| Property | Value (Estimated) |
| IUPAC Name | 3-phenyl-5-(piperidin-4-yl)-1,2-oxazole;hydrochloride |
| Molecular Formula | C₁₄H₁₇ClN₂O |
| Molecular Weight | 264.75 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available; expected to be >150 °C (as a salt) |
| Solubility | Soluble in water, methanol; sparingly soluble in dichloromethane |
| pKa (Piperidine N) | ~9.0 - 10.0 |
| LogP (for free base) | ~2.5 - 3.5 |
Note: The values for melting point, solubility, pKa, and LogP are estimated based on the constituent chemical moieties and are subject to experimental verification.
Proposed Synthesis and Characterization
The synthesis of 3,5-disubstituted isoxazoles can be achieved through various synthetic strategies. A common and effective method is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. Below is a proposed synthetic route for 3-Phenyl-5-(piperidin-4-yl)isoxazole.
Synthetic Workflow
Caption: Proposed synthetic workflow for 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride.
Detailed Experimental Protocol
Step 1: Synthesis of Benzaldoxime
-
Dissolve benzaldehyde in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the mixture into water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain benzaldoxime.
Step 2: Synthesis of Benzohydroximoyl chloride
-
Dissolve the benzaldoxime in N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C.
-
Add N-chlorosuccinimide (NCS) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1 hour.
-
The resulting solution containing benzohydroximoyl chloride is used directly in the next step.
Step 3 & 4: 1,3-Dipolar Cycloaddition
-
To the solution of benzohydroximoyl chloride, add 4-ethynyl-1-Boc-piperidine.
-
Slowly add triethylamine (Et₃N) dropwise at 0 °C. The triethylamine acts as a base to generate the benzonitrile oxide in situ, which then undergoes cycloaddition with the alkyne.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Work up the reaction by adding water and extracting with ethyl acetate.
-
Purify the crude product by column chromatography on silica gel to yield 3-Phenyl-5-(1-Boc-piperidin-4-yl)isoxazole.
Step 5: Boc Deprotection and Hydrochloride Salt Formation
-
Dissolve the purified Boc-protected intermediate in a suitable solvent such as dioxane or methanol.
-
Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl).
-
Stir the mixture at room temperature for 2-4 hours.
-
The product, 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride, will precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.
Characterization
The structure and purity of the final compound should be confirmed by a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the aromatic protons of the phenyl group, the isoxazole proton, and the protons of the piperidine ring. The NH₂⁺ proton of the piperidine hydrochloride may appear as a broad singlet.
-
¹³C NMR: Will show distinct signals for the carbon atoms in the phenyl, isoxazole, and piperidine rings.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the molecular ion peak for the free base [M+H]⁺.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for C=N and N-O stretching of the isoxazole ring, C=C stretching of the phenyl ring, and N-H stretching of the piperidinium salt are expected.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Potential Pharmacological Profile
While the specific biological activity of 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride is not reported, the structural motifs present suggest several potential areas of pharmacological interest.
-
Phenyl-Isoxazole Core: This scaffold is found in numerous biologically active compounds, including anti-inflammatory drugs (e.g., Parecoxib, a COX-2 inhibitor) and antipsychotics. The isoxazole ring can act as a bioisostere for other functional groups and can participate in hydrogen bonding and other non-covalent interactions with biological targets.
-
Piperidine Moiety: The piperidine ring is a common feature in central nervous system (CNS) active drugs. It can influence the compound's polarity, basicity, and ability to cross the blood-brain barrier. The nitrogen atom can act as a hydrogen bond acceptor or, in its protonated form, as a hydrogen bond donor, and can form ionic interactions with acidic residues in protein binding sites.
Given these components, 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride could potentially target G-protein coupled receptors (GPCRs), ion channels, or enzymes within the CNS.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical mechanism of action where the compound acts as an antagonist at a GPCR.
Caption: Hypothetical GPCR antagonism by 3-Phenyl-5-(piperidin-4-yl)isoxazole.
Analytical Methodologies
Accurate and precise analytical methods are crucial for the quality control of any active pharmaceutical ingredient. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a standard approach for determining the purity and stability of compounds like 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride.
HPLC Purity Assay Workflow
Caption: Workflow for HPLC purity analysis.
Detailed HPLC Protocol
Objective: To determine the purity of a batch of 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (for mobile phase modification)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Standard Solution Preparation:
-
Accurately weigh about 1 mg of the reference standard and dissolve it in a 1:1 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.
-
-
Sample Solution Preparation:
-
Prepare the sample solution in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Column Temperature: 30 °C
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
-
Analysis:
-
Inject the standard solution multiple times to ensure system suitability (e.g., consistent retention times and peak areas).
-
Inject the sample solution.
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Safety and Handling
As with any chemical compound, 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Toxicity: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance.
Conclusion
3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride is a compound with significant potential in medicinal chemistry, owing to its combination of the pharmacologically relevant phenyl-isoxazole and piperidine scaffolds. This guide has provided a comprehensive overview of its structure, properties, a plausible synthetic route, and analytical methodologies. While further experimental work is required to fully elucidate its biological activity and therapeutic potential, the information presented here serves as a valuable resource for researchers and developers working with this and related molecules. The proposed synthetic and analytical protocols offer a solid foundation for the preparation and quality control of this compound, paving the way for its exploration in drug discovery programs.
References
Due to the novel nature of the specific compound "3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride," the following references are provided for the general synthetic methodologies and the importance of the constituent chemical moieties, which were used to construct this guide.
- Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition: A comprehensive review on the synthesis of isoxazoles, including the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. Title: The Chemistry of the Isoxazole Ring Source: Science of Synthesis
-
Pharmacological Significance of the Isoxazole Moiety: An article highlighting the diverse biological activities of isoxazole-containing compounds.
- Title: Isoxazole: A Medicinally Important Heterocycle
- Source: Journal of Heterocyclic Chemistry
-
URL: [Link]
-
Role of the Piperidine Moiety in Drug Design: A review discussing the prevalence and importance of the piperidine scaffold in medicinal chemistry.
- Title: The Piperidine Moiety in the Structure of Drugs
- Source: Molecules
-
URL: [Link]
-
Boc-Protection and Deprotection: A standard reference for the use of the tert-butyloxycarbonyl (Boc) protecting group in organic synthesis.
- Title: Greene's Protective Groups in Organic Synthesis
- Source: Wiley
-
URL: [Link]
-
HPLC Method Development: A general guide to the principles and practices of developing HPLC methods for pharmaceutical analysis.
- Title: HPLC for Pharmaceutical Scientists
- Source: Wiley
-
URL: [Link]
